molecular formula C9H15NO3 B2722655 Morpholino(tetrahydrofuran-3-yl)methanone CAS No. 1339160-67-6

Morpholino(tetrahydrofuran-3-yl)methanone

Cat. No. B2722655
CAS RN: 1339160-67-6
M. Wt: 185.223
InChI Key: GLFORAXYIOVXSW-UHFFFAOYSA-N
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Description

Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Synthesis Analysis

While specific synthesis methods for “Morpholino(tetrahydrofuran-3-yl)methanone” are not available, morpholino compounds are generally synthesized as part of research efforts for the therapy of diseases . For instance, a series of novel, potent and selective muscarinic receptor 1 agonists that employ a key N-substituted morpholine arecoline moiety has been synthesized .


Chemical Reactions Analysis

Morpholino compounds can undergo various chemical reactions. For example, substituted tetrahydro-1H-thiopyrano [3,4-c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Mechanism of Action

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Safety and Hazards

The safety data sheet for Tetrahydrofuran indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

While specific future directions for “Morpholino(tetrahydrofuran-3-yl)methanone” are not available, morpholino compounds represent a promising tool to selectively regulate gene expression with spatiotemporal control . They have potential applications in the treatment of diseases and are being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

properties

IUPAC Name

morpholin-4-yl(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(8-1-4-13-7-8)10-2-5-12-6-3-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFORAXYIOVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(tetrahydrofuran-3-yl)methanone

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